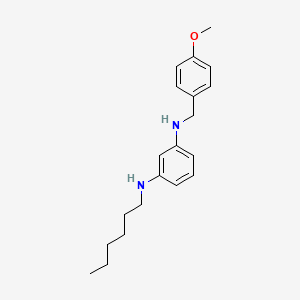
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol, also known as 4-methyl-2-penten-1-ol, is a cyclic alcohol with a range of uses in organic synthesis and scientific research. Its low toxicity and high stability make it an ideal reagent for a variety of applications.
Scientific Research Applications
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biochemicals and natural products, such as terpenes and steroids. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is used as a starting material for the synthesis of other compounds, such as alcohols, amines, and aldehydes.
Mechanism of Action
The mechanism of action of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is not well understood. However, it is believed that the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base or Grignard reagent involves the formation of an alkoxide ion, which is then protonated to form an alcohol. The reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent is believed to involve the formation of a Grignard reagent-alcohol complex, which is then protonated to form an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to be relatively stable in the presence of air and light.
Advantages and Limitations for Lab Experiments
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has several advantages for lab experiments. It is relatively non-toxic and non-carcinogenic, making it a safe reagent for use in the laboratory. It is also relatively stable in the presence of air and light, making it suitable for use in a variety of laboratory conditions. However, it is important to note that (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is flammable and should be handled with care.
Future Directions
There are a number of potential future directions for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. One potential direction is the development of new synthetic methods for the synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. Another potential direction is the development of new applications for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol, such as in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research into the biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new insights into its potential uses. Finally, further research into the safety and toxicity of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new ways to reduce the risk of using this compound in the laboratory.
Synthesis Methods
The synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol can be achieved through several methods. The most common method is the base-catalyzed dehydration of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol alcohol. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base such as sodium hydroxide or potassium hydroxide in the presence of a solvent such as ethanol or methanol. Another method is the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent such as ethylmagnesium bromide in the presence of a solvent such as ether.
properties
IUPAC Name |
[4-[(E)-4-methylpent-2-enyl]cyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h3-4,6,11,13-14H,5,7-10H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSJAHLCUOGFK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














